molecular formula C7H8N4O B13592558 3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine

3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine

Cat. No.: B13592558
M. Wt: 164.16 g/mol
InChI Key: JYQFZVGFGKSASC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine is a compound that features both imidazole and oxazole rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while oxazole is another five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of chemical and biological properties.

    Oxazole: A five-membered ring with one nitrogen and one oxygen atom, used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzimidazole: A fused ring system containing both benzene and imidazole rings, known for its therapeutic applications.

Uniqueness

3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine is unique due to the presence of both imidazole and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H8N4O/c1-11-3-6(9-4-11)5-2-7(8)12-10-5/h2-4H,8H2,1H3

InChI Key

JYQFZVGFGKSASC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=C2)N

Origin of Product

United States

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